5-(Azetidin-3-yl)-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(azetidin-3-yl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-8-9-6(1)5-3-7-4-5/h1-2,5,7H,3-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLYUYXCLKBTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bioisosteric replacements using azetidine-pyrazole cores
Technical Guide for Medicinal Chemistry & Lead Optimization
Executive Summary
In the pursuit of "escaping flatland," the azetidine-pyrazole motif has emerged as a high-value bioisosteric core. This guide details the strategic application of azetidine-pyrazole systems—specifically 1-(azetidin-3-yl)-1H-pyrazole (linked) and spiro[azetidine-3,4'-pyrazole] (fused/spiro)—as surrogates for traditional piperidine, cyclohexyl, and phenyl rings.
By transitioning to these strained, sp³-rich cores, drug developers can significantly lower lipophilicity (
The Bioisosteric Rationale
Structural Geometry & Vector Analysis
The primary driver for adopting an azetidine-pyrazole core is the precise manipulation of exit vectors without altering the fundamental binding footprint.
-
The "Linked" Core (1-(azetidin-3-yl)-pyrazole):
-
Mimics:
-aryl pyrazoles or 4-piperidinyl-pyrazoles. -
Geometry: The azetidine ring puckers (approx. 25-30°), creating a distinct vector compared to the chair conformation of piperidine or the planar phenyl ring. This puckering can relieve steric clashes in tight binding pockets.
-
Electronic Effect: The azetidine nitrogen (pKa
11.0) is highly basic, but when coupled to electron-withdrawing groups or used as a linker, it modulates the pKa and solubility profile.
-
-
The "Spiro" Core (Spiro[azetidine-3,4'-pyrazole]):
-
Mimics: Gem-disubstituted cyclohexanes or piperidines.
-
Geometry: Creates a rigid, orthogonal arrangement. The azetidine ring is perpendicular to the pyrazole plane, providing a high Fsp³ fraction and "3D-ness" that improves selectivity by exploring novel chemical space perpendicular to the primary scaffold.
-
Physicochemical Advantages
Transitioning from a 6-membered ring (piperidine/phenyl) to the 4-membered azetidine-pyrazole core yields predictable property shifts:
| Property | Effect | Mechanism |
| Lipophilicity (LogP) | Decrease (1.0–2.0 units) | Reduced carbon count; high polarity of the strained amine. |
| Solubility | Increase | Lower LogP and disruption of planar stacking (lattice energy reduction). |
| Metabolic Stability | Increase | Removal of labile benzylic/allylic hydrogens common in cyclohexyl/piperidine rings. |
| Ligand Efficiency (LE) | Increase | Reduced molecular weight (MW) while maintaining binding enthalpy. |
Visualization: Bioisosteric Design Logic
Caption: Logical flow for selecting azetidine-pyrazole bioisosteres to resolve metabolic and physicochemical liabilities.
Synthetic Methodologies
High-integrity synthesis is critical for these strained systems. Below are two field-proven protocols.
Protocol A: Aza-Michael Addition (Linked Systems)
Target: 1-(Azetidin-3-yl)-1H-pyrazole derivatives. Mechanism: Conjugate addition of a pyrazole nucleophile to an azetidine-3-ylidene intermediate.
Step-by-Step Workflow:
-
Precursor Preparation: Synthesize tert-butyl 3-oxoazetidine-1-carboxylate (commercially available or via oxidation of 3-hydroxyazetidine).
-
Olefinations: React with a Horner-Wadsworth-Emmons reagent (e.g., trimethyl phosphonoacetate) to generate the
-unsaturated ester: tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. -
Aza-Michael Addition:
-
Reagents: 1H-Pyrazole (1.2 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.5 eq).
-
Solvent: Acetonitrile (MeCN), anhydrous.
-
Conditions: Heat to 60–80°C for 16 hours.
-
Purification: The product, tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, is isolated via silica gel chromatography (EtOAc/Hexane).
-
-
Deprotection: Standard TFA/DCM or HCl/Dioxane treatment removes the Boc group to yield the free amine.
Critical Control Point: The reaction time for pyrazoles is significantly longer (16h) than for aliphatic amines (4h) due to the reduced nucleophilicity of the pyrazole nitrogen [1].
Protocol B: Strain-Release Spirocyclization (Spiro Systems)
Target: Spiro[azetidine-3,4'-pyrazole] derivatives. Mechanism: Utilization of [1.1.0]azabicyclobutane (ABB) strain release or [2+2] cycloaddition.
Step-by-Step Workflow:
-
Cycloaddition:
-
Reagents: Endocyclic alkene (pyrazole precursor) + Graf isocyanate (chlorosulfonyl isocyanate).
-
Reaction: Thermal [2+2] cycloaddition forms the spirocyclic
-lactam.[1]
-
-
Reduction:
-
Reagents: Lithium Aluminum Hydride (LAH) or Alane (
). -
Conditions: Reflux in THF/Ether.
-
Outcome: Reduction of the lactam carbonyl yields the spiro-azetidine amine.
-
-
Functionalization: The resulting secondary amine on the azetidine ring is highly reactive and can be coupled to diverse warheads.
Experimental Workflow Diagram
Caption: Synthetic route for Linked Azetidine-Pyrazole via Aza-Michael Addition.
Case Studies & Application
Piperidine Replacement in JAK Inhibitors
In the development of JAK inhibitors (e.g., analogs of tofacitinib), replacing the piperidine ring with a spiro-azetidine core (e.g., 2-azaspiro[3.3]heptane system) maintained potency while improving selectivity against chemically related kinases. The spiro-azetidine core rigidified the orientation of the ATP-binding motif, reducing entropic penalties upon binding [2].
Rimonabant Analogs (CB1 Antagonists)
The 1,5-diarylpyrazole core of Rimonabant is lipophilic and prone to off-target effects. Bioisosteric replacement strategies involving the modification of the pyrazole substituents with azetidine-linked moieties have been explored to reduce LogP and improve the safety profile (reducing CNS penetration) while maintaining CB1 antagonism [3].
Physicochemical Impact Data
Comparative analysis of a generic Lead Molecule (Phenyl-Piperidine Core) vs. Azetidine-Pyrazole Bioisostere.
| Metric | Parent (Phenyl-Piperidine) | Bioisostere (Azetidine-Pyrazole) | Impact |
| MW | 350 Da | 325 Da | Improved LE |
| cLogP | 3.8 | 2.4 | Improved LLE |
| TPSA | 45 Ų | 65 Ų | Reduced CNS Permeability |
| Fsp³ | 0.35 | 0.55 | Higher Solubility |
| H-Bond Donors | 1 | 1 | Neutral |
References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules, 2023.
-
Spiroazetidines in Drug Discovery. PharmaBlock Whitepaper.
-
Bioisosteric replacements of the pyrazole moiety of rimonabant. Journal of Medicinal Chemistry, 2005.[2]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. Chem. Soc. Rev., 2021.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Precision N-Protection Protocols for 5-(Azetidin-3-yl)-1H-pyrazole
Topic: Protocols for N-protection of 5-(Azetidin-3-yl)-1H-pyrazole Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Chemists.
Abstract & Strategic Overview
The scaffold This compound (also known as 3-(1H-pyrazol-5-yl)azetidine) is a critical pharmacophore in modern drug discovery, serving as the core architecture for JAK inhibitors such as Baricitinib .
Effective manipulation of this molecule requires a mastery of regioselective protection . The molecule presents a "nucleophilicity hierarchy" challenge: it contains a highly basic, strained aliphatic secondary amine (azetidine) and an aromatic, amphoteric nitrogen pair (pyrazole).
This guide provides validated protocols for:
-
Selective protection of the Azetidine nitrogen (Kinetic/Thermodynamic preference).
-
Orthogonal protection of both rings.
-
Selective protection of the Pyrazole nitrogen (requiring a sequential "masking" strategy).
The Nucleophilicity Decision Matrix
Before initiating synthesis, the chemist must analyze the electronic and steric disparities between the two nitrogen centers.
-
Azetidine Nitrogen (
): hybridized, highly basic ( ), moderate steric strain (ring strain kcal/mol). It is the primary nucleophile. -
Pyrazole Nitrogen (
): hybridized, part of an aromatic system. The NH is weakly acidic ( ), and the pyridine-like nitrogen is weakly basic ( ).
Key Rule: Under standard nucleophilic substitution conditions (anhydrides, alkyl halides, mild base), the Azetidine nitrogen reacts first .
Workflow Visualization
Figure 1: Strategic decision tree for regioselective protection based on target requirements.
Protocol A: Selective Protection of the Azetidine Nitrogen
Target: tert-butyl 3-(1H-pyrazol-5-yl)azetidine-1-carboxylate. Mechanism: Exploits the superior nucleophilicity of the aliphatic amine over the aromatic pyrazole.
Materials
-
Substrate: this compound dihydrochloride (or free base).
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 equiv). -
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (2.5 equiv if salt; 1.1 equiv if free base). -
Solvent: Dichloromethane (DCM) or 1,4-Dioxane/Water (1:1).
Step-by-Step Methodology
-
Preparation: Suspend this compound dihydrochloride (1.0 g, 5.1 mmol) in DCM (15 mL).
-
Basification: Cool the suspension to
in an ice bath. Add (1.78 mL, 12.75 mmol) dropwise. The suspension should clear as the free base is liberated. -
Addition: Dissolve
(1.22 g, 5.6 mmol) in minimal DCM (2 mL) and add dropwise to the reaction mixture over 10 minutes. -
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours.
-
Checkpoint: Monitor by TLC (10% MeOH in DCM). The baseline amine spot should disappear, replaced by a less polar spot (
).
-
-
Workup:
-
Dilute with DCM (30 mL).
-
Wash with water (2 x 20 mL) and brine (20 mL).
-
Note: The pyrazole NH is acidic; avoid high pH washes which might deprotonate the pyrazole and pull the product into the aqueous phase. Keep aqueous washes neutral (pH ~7).
-
-
Purification: Dry organic layer over
, filter, and concentrate. The residue is typically pure enough for subsequent steps. If necessary, purify via silica flash chromatography (DCM:MeOH gradient 100:0 to 95:5).
Yield Expectation: 85–95%. Data Validation:
-
1H NMR (
): Look for the diagnostic tert-butyl singlet ( 1.45 ppm, 9H). The azetidine protons will appear as multiplets around 3.8–4.4 ppm. The pyrazole protons will appear as two doublets (or broad singlets) in the aromatic region ( 6.2–7.6 ppm).
Protocol B: Orthogonal Protection (Azetidine-Boc + Pyrazole-SEM)
Target: tert-butyl 3-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)azetidine-1-carboxylate. Rationale: To functionalize the pyrazole ring (e.g., lithiation) or protect it during harsh conditions, the NH must be masked. SEM (2-(Trimethylsilyl)ethoxymethyl) is ideal as it is stable to bases but removable with fluoride or acid.
Materials
-
Substrate: Product from Protocol A (Azetidine-Boc).
-
Reagent: SEM-Chloride (SEM-Cl) (1.2 equiv).
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.5 equiv).
-
Solvent: Anhydrous THF or DMF.
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Deprotonation: Dissolve the Azetidine-Boc intermediate (1.0 equiv) in anhydrous THF (
). Cool to . -
Base Addition: Add NaH (1.5 equiv) carefully. Evolution of
gas will occur. Stir at for 30 minutes to ensure complete deprotonation of the Pyrazole-NH.-
Note: The Azetidine-Boc carbamate proton is much less acidic than the Pyrazole-NH and will remain largely intact.
-
-
Alkylation: Add SEM-Cl (1.2 equiv) dropwise via syringe.
-
Reaction: Warm to RT and stir for 2–3 hours.
-
Quench: Cool to
and quench carefully with saturated solution. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over
. -
Purification: Silica gel chromatography (Hexanes:EtOAc).
Regioisomer Note: Pyrazole alkylation often produces a mixture of N1 and N2 isomers (1,3- vs 1,5-substituted pyrazoles). However, due to the symmetry of the unsubstituted pyrazole ring in the starting material, N1 and N2 are tautomerically equivalent until substitution. Once protected, the position of the SEM group relative to the azetidine ring (sterics) usually favors the less hindered isomer (the "remote" protection), though mixtures are possible.
Protocol C: Selective Pyrazole Protection (The "Reverse" Strategy)
Target: 5-(Azetidin-3-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole. Challenge: You cannot react the starting material with SEM-Cl directly; the azetidine will react first (alkylation/quaternization). Strategy: Use Protocol B (Double Protection), then selectively remove the Boc group.
Methodology
-
Precursor: Synthesize the Boc-Azetidine / SEM-Pyrazole intermediate using Protocol B.
-
Selective Deprotection:
-
Dissolve the double-protected material in DCM.
-
Add Trifluoroacetic acid (TFA) (10–20% v/v) or 4M HCl in Dioxane .
-
Crucial Control: SEM groups are acid-sensitive, but Boc groups are more acid-sensitive. Monitor the reaction closely (typically 30–60 mins at
to RT) to cleave the Boc carbamate while retaining the SEM acetal. -
Alternative: Use TMSOTf / 2,6-lutidine for mild Boc cleavage if SEM stability is a concern, though standard TFA/DCM usually works if not prolonged.
-
-
Workup: Neutralize carefully with
(cold) to avoid hydrolyzing the SEM group. Extract with DCM/IPA (3:1) to recover the free amine.
Critical Considerations & Troubleshooting
Ring Strain & Stability
The azetidine ring has a strain energy of ~25 kcal/mol.
-
Avoid: Strong Lewis acids (
, ) and extreme temperatures (>100°C), which can trigger ring-opening or polymerization. -
Safe Zone: Standard peptide coupling conditions, Suzuki couplings, and mild acid/base workups are well-tolerated.
Analytical Signatures (NMR)
| Feature | Chemical Shift (ppm) | Multiplicity | Diagnostic Note |
| Azetidine | 3.8 – 4.5 | Multiplet | Broadens due to carbamate rotamers (Boc). |
| Boc Group | 1.45 | Singlet (9H) | Disappears upon deprotection. |
| Pyrazole CH | 6.2 & 7.6 | Doublets | Shifts significantly upon N-protection. |
| SEM | 5.4 (N-CH2-O) | Singlet (2H) | Distinctive acetal protons. |
References
-
Baricitinib Synthesis: Molecules2023 , 27(15), 4764. (Regioselective synthesis of pyrazole-azetidine cores). Link
-
Azetidine Reactivity: Chem. Rev.2021 , 121(4), 2225-2288. (Comprehensive review on azetidine synthesis and protection). Link
-
Green Protection of Pyrazoles: RSC Adv.2015 , 5, 22303-22310. (Solvent-free protection strategies).[1][2] Link
- pKa Data:J. Org. Chem.2022, 87, 10, 6670–6682. (Basicity of strained heterocycles).
Disclaimer: These protocols involve hazardous chemicals. Always consult Safety Data Sheets (SDS) and perform a risk assessment before experimentation.
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 5-(Azetidin-3-yl)-1H-pyrazole
Welcome to the technical support center for 5-(Azetidin-3-yl)-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and may be encountering challenges with its solubility in organic solvents. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure the success of your experiments.
Understanding the Molecule: Why Solubility Can Be a Challenge
This compound is a unique heterocyclic compound that incorporates both a five-membered aromatic pyrazole ring and a four-membered saturated azetidine ring. This combination of structural motifs results in a molecule with distinct physicochemical properties that directly influence its solubility profile.
-
Polarity and Hydrogen Bonding: The pyrazole ring contains one pyrrole-type (proton-donating) and one pyridine-type (proton-accepting) nitrogen atom, making it capable of participating in hydrogen bonding.[1] The azetidine ring introduces a basic nitrogen atom and a higher degree of sp³ character, which can enhance pharmacokinetic properties like solubility.[2] The presence of these polar functional groups and hydrogen bond donors/acceptors leads to strong intermolecular interactions. These forces can result in high crystal lattice energy, making it difficult for less polar organic solvents to dissolve the compound.[3]
-
Acid-Base Properties: The azetidine nitrogen is basic (the pKa of the conjugate acid of azetidine is approximately 11.3), while the pyrazole ring can act as both a weak acid and a weak base.[1][4] This dual nature means that the compound's ionization state, and therefore its solubility, is highly dependent on the pH of the medium.
This guide will walk you through systematic approaches to overcome these intrinsic solubility limitations.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound?
Given its polar nature, the best initial choices are polar organic solvents. Pyrazole and its derivatives generally show good solubility in solvents like ethanol, methanol, and acetone.[5] We recommend starting with polar protic solvents such as methanol or ethanol, and polar aprotic solvents like DMSO (dimethyl sulfoxide) or DMF (dimethylformamide). Avoid non-polar solvents like hexanes or toluene, where solubility is expected to be very low.
Q2: I'm still seeing poor solubility even in polar solvents. What is the most likely reason?
If you are experiencing poor solubility in polar solvents at room temperature, it is likely due to the high crystal lattice energy of the solid material.[3] The strong hydrogen bonds between molecules in the crystal form a stable structure that requires significant energy to break apart. The troubleshooting guides below provide several effective strategies to address this.
Q3: How does temperature affect the solubility of this compound?
For most pyrazole derivatives, solubility in organic solvents increases significantly with temperature.[3] The added thermal energy helps to overcome the intermolecular forces within the crystal lattice, allowing the solvent to solvate individual molecules more effectively. For example, the solubility of 1H-pyrazole in cyclohexane increases more than tenfold when heated from 31.8°C to 56.2°C.[3][6]
Q4: Can I use a co-solvent system to improve solubility?
Yes, a co-solvent system can be a very effective strategy.[3] By mixing a "good" solvent (one in which the compound has some solubility) with a "poor" solvent, you can fine-tune the polarity of the solvent system to better match the solute. For this compound, a mixture of a polar protic solvent (like methanol) and a less polar solvent (like dichloromethane or ethyl acetate) might be effective. This is often a trial-and-error process, and a systematic screening is recommended.
Q5: Is salt formation a viable strategy for this molecule?
Absolutely. Salt formation is one of the most powerful and widely used methods for increasing the solubility of ionizable active pharmaceutical ingredients (APIs).[7][8] Since this compound contains a basic azetidine moiety, it can be readily protonated by an acid to form a salt. This salt form will have significantly enhanced solubility in polar solvents compared to the free base.[9][10]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for systematically improving the solubility of this compound.
Guide 1: Systematic Solvent Screening and Temperature Effects
This protocol outlines a method for quickly screening a range of solvents and assessing the impact of temperature.
Objective: To identify a suitable organic solvent or solvent system and determine the effect of heating.
Protocol:
-
Preparation: Dispense a small, known amount (e.g., 1-2 mg) of this compound into several small, sealed vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent. Use a range of solvent polarities.
-
Initial Assessment (Room Temperature): Vigorously vortex each vial for 1-2 minutes. Visually inspect for dissolution.
-
Heating: For vials where the compound did not dissolve, place them on a heat block or in a heated water bath. Incrementally increase the temperature (e.g., in 10°C steps, not exceeding the solvent's boiling point). Vortex and visually inspect at each temperature point.
-
Data Recording: Record the approximate solubility at room temperature and at elevated temperatures.
Data Presentation: Solvent Screening Results (Illustrative)
| Solvent | Class | Dielectric Constant | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) |
| Methanol | Polar Protic | 32.7 | ~10 | >50 |
| Ethanol | Polar Protic | 24.5 | ~5 | >30 |
| Isopropanol | Polar Protic | 18.2 | <2 | ~15 |
| Acetonitrile | Polar Aprotic | 37.5 | ~8 | >40 |
| DMSO | Polar Aprotic | 46.7 | >50 | >50 |
| Dichloromethane | "Borderline" Aprotic | 9.1 | <1 | ~5 |
| Toluene | Non-polar | 2.4 | <0.1 | <0.1 |
Note: The values in this table are illustrative and should be determined experimentally.
Causality: Polar solvents are more effective because they can form hydrogen bonds and dipole-dipole interactions with the polar pyrazole and azetidine rings, which helps to overcome the crystal lattice energy.[11] Heating provides the necessary energy to break these intermolecular bonds in the solid state.[3]
Guide 2: Improving Solubility via pH Adjustment and Salt Formation
This is the most recommended and often most effective strategy for this particular molecule. The basic azetidine nitrogen is a prime target for protonation.
Objective: To dramatically increase solubility in polar organic solvents by converting the free base into a more soluble salt.
Logical Workflow for Salt Formation
Caption: Workflow for solubility enhancement via salt formation.
Protocol:
-
Suspension: Suspend a known amount of this compound (e.g., 10 mg) in a chosen polar solvent (e.g., 1 mL of methanol or ethanol) in which it has limited solubility. The mixture should be a stirrable slurry.
-
Acid Selection: Choose a suitable acid. For many organic chemistry applications, volatile organic acids are preferred as they can be removed under vacuum.
-
Recommended: Acetic acid, formic acid, or trifluoroacetic acid (TFA).
-
Alternative: A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
-
Stoichiometric Addition: Add one molar equivalent of the acid to the suspension. For example, if you start with 10 mg of the compound (M.W. ~137.16 g/mol = 0.073 mmol), you would add 0.073 mmol of the acid.
-
Acetic Acid (M.W. 60.05 g/mol , density ~1.05 g/mL): ~4.2 µL
-
Formic Acid (M.W. 46.03 g/mol , density ~1.22 g/mL): ~2.7 µL
-
-
Dissolution: Stir or vortex the mixture at room temperature. The formation of the salt should lead to the rapid dissolution of the solid. Gentle warming can be applied if dissolution is slow.
-
Confirmation: The clear solution now contains the corresponding salt (e.g., the acetate or formate salt) of your compound, which is significantly more soluble. This solution can now be used for subsequent reactions or analysis.
Causality: The addition of an acid protonates the basic nitrogen of the azetidine ring.[12] This creates an ionic species (a salt), which has much stronger and more favorable interactions with polar solvents compared to the neutral molecule.[7][13] This disruption of the crystal lattice and enhanced solvation is the primary driver for the dramatic increase in solubility.
Visualizing the Mechanism: Solubilization by Protonation
Caption: Protonation of the basic azetidine nitrogen to form a soluble salt.
References
- Vertex AI Search. (n.d.). Pyrazole - Solubility of Things.
- ChemicalBook. (n.d.). Pyrazole | 288-13-1.
- BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.
- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- Wikipedia. (n.d.). Azetidine.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
- Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
- PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- PMC - NIH. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
- Taylor & Francis Online. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Azetidine - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Pyrazole | 288-13-1 [chemicalbook.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. wjbphs.com [wjbphs.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pharmajournal.net [pharmajournal.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Azetidine-Pyrazole Hybrid Synthesis
Ticket ID: AZT-PYR-001 Subject: Prevention of Azetidine Ring Opening During Pyrazole Cyclization Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The "Spring-Loaded" Scaffold
You are likely here because you are attempting to synthesize a pyrazole ring substituted with an azetidine moiety—a classic "Escape from Flatland" strategy to increase fraction sp3 (Fsp3) and improve physicochemical properties in drug candidates.
The Core Conflict: The standard Knorr pyrazole synthesis (condensation of hydrazine with 1,3-dicarbonyls) typically utilizes acid catalysis (acetic acid, HCl) or thermal forcing (reflux).
-
Azetidines possess ~25.4 kcal/mol of ring strain.[1]
-
Acidic conditions protonate the azetidine nitrogen, creating a highly electrophilic azetidinium species susceptible to nucleophilic attack (hydrolysis).
-
Hydrazine is a potent nucleophile that can attack the strained ring rather than the carbonyl if the activation energy for cyclization is too high.
This guide provides the protocols to navigate this thermodynamic minefield.
Mechanistic Diagnostics (Why Your Reaction Failed)
Before attempting a fix, identify the specific failure mode. The diagram below illustrates the competition between the desired cyclization and the fatal ring-opening pathways.
Figure 1: Competing reaction pathways. Green indicates the target trajectory; red indicates common failure modes driven by ring strain release.
Troubleshooting & FAQs
Q1: I used the standard acetic acid reflux method, and my LCMS shows a mass corresponding to "Product + H2O". What happened?
Diagnosis: You triggered Acid-Catalyzed Ring Opening .
Explanation: In refluxing acetic acid, the azetidine nitrogen (even if Boc-protected, though less likely; highly likely if alkyl) becomes protonated. This quaternary ammonium species is an excellent leaving group. The acetate ion or water attacks the
-
Eliminate Acetic Acid: Switch to Ethanol (EtOH) or Methanol (MeOH) at room temperature.
-
Buffer the System: If acid is required for dehydration, use a mild Lewis Acid like Ytterbium Triflate [Yb(OTf)
] (5-10 mol%) which activates the carbonyl without protonating the azetidine nitrogen significantly.
Q2: Can I use Hydrazine Monohydrochloride instead of Hydrazine Hydrate to avoid basicity?
Diagnosis: Risky. Explanation: While hydrazine hydrochloride reduces the pH (preventing base-mediated decomposition), it acts as a proton source. As the reaction proceeds, HCl is released, which can degrade the azetidine or deprotect a Boc group prematurely. The Fix: Use Hydrazine Hydrate in stoichiometric amounts (1.0–1.1 eq) in a buffered solvent (e.g., EtOH with a catalytic amount of weak acid like acetic acid only if strictly monitored, or better yet, no acid).
Q3: Which protecting group is mandatory for the azetidine nitrogen?
Recommendation: Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) . Reasoning: You must reduce the electron density on the azetidine nitrogen.
-
Alkyl-azetidines (N-R): Highly basic (
). Will protonate instantly and open. -
Amide/Carbamate-azetidines (N-Boc/Cbz): The lone pair is delocalized into the carbonyl. This reduces basicity and nucleophilicity, stabilizing the ring against both acid attack and self-destruction.
-
Warning: Do not use TFA to deprotect the Boc group until after the pyrazole is formed and purified.
Validated Experimental Protocols
Protocol A: The "Soft Condensation" Method (Recommended)
Best for: N-Boc-azetidine beta-keto esters sensitive to acid.
Reagents:
-
Starting Material: N-Boc-3-(3-oxopropanoyl)azetidine (or similar beta-keto ester).
-
Nucleophile: Hydrazine Hydrate (1.1 equiv).
-
Solvent: Absolute Ethanol (0.1 M concentration).
Step-by-Step:
-
Dissolution: Dissolve the beta-keto ester in absolute ethanol at 20°C.
-
Addition: Add Hydrazine Hydrate dropwise over 5 minutes. Do not dump it in. High local concentrations can trigger ring attack.
-
Cyclization: Stir at Room Temperature for 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS. You will first see the hydrazone intermediate. If cyclization is slow, warm to 40°C. Do not reflux.
-
-
Workup: Concentrate under reduced pressure (
°C). -
Purification: Flash chromatography (DCM/MeOH).
-
Note: Avoid silica gel with high acidity; neutralize silica with 1% Et3N if the product is acid-sensitive.
-
Protocol B: Lewis Acid Catalysis (Stubborn Substrates)
Best for: Sterically hindered ketones that won't cyclize at Room Temp.
Reagents:
-
Catalyst: Yb(OTf)
(10 mol%). -
Solvent: Acetonitrile or Ethanol.
Step-by-Step:
-
Mix beta-keto ester and hydrazine hydrate in solvent.
-
Add Yb(OTf)
. -
Heat to 50°C. The Lewis acid activates the carbonyl oxygen for nucleophilic attack by hydrazine without generating a high concentration of free protons (
) that would threaten the azetidine ring.
Comparative Data: Reaction Conditions vs. Ring Integrity
The following table summarizes the survival rate of the azetidine ring under various standard pyrazole synthesis conditions.
| Condition | Catalyst | Temp | Azetidine Survival | Primary Byproduct |
| Knorr Standard | AcOH / HCl | Reflux (80°C+) | < 10% | Hydrolyzed Ring (Linear Amine) |
| Thermal | None | Reflux (EtOH) | 40-60% | Ring Opening via Strain Release |
| Soft Condensation | None | 25°C | > 90% | N/A (Clean Conversion) |
| Lewis Acid | Yb(OTf) | 50°C | 85-95% | Trace Hydrolysis |
| Flow Chemistry | None | 100°C (1 min res.) | > 90% | N/A (Kinetic Control) |
References
-
BenchChem. (2025).[2] Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Link
-
Doda, K., et al. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Link
-
Stephens, C. E., et al. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Journal of Medicinal Chemistry (PMC). Link
-
Organic Chemistry Portal. (2023). Synthesis of Azetidines and Pyrazoles. Link
Sources
Technical Support Center: Overcoming Catalyst Poisoning in Coupling Reactions with Pyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions involving pyrazole-containing compounds. Our goal is to equip you with the knowledge to diagnose and overcome common challenges, ensuring the success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with pyrazoles consistently yielding low or no product?
A1: Low or no yield in coupling reactions with pyrazoles often points to catalyst poisoning. Pyrazoles, and N-heterocycles in general, are notorious for their ability to strongly coordinate to the palladium catalyst. This strong binding can sequester the active catalytic species, effectively removing it from the catalytic cycle and halting your reaction.[1] The free nitrogen lone pair on the pyrazole ring acts as a potent ligand, leading to the formation of stable, off-cycle palladium complexes.
Q2: What are the visual or observational signs of catalyst poisoning in my reaction?
A2: While not always visually apparent, signs of catalyst poisoning can include:
-
Stalled Reactions: The reaction fails to proceed to completion, even with extended reaction times or increased temperature.
-
Inconsistent Results: Reproducibility becomes an issue, with seemingly identical reaction setups giving vastly different outcomes.
-
Formation of Side Products: You may observe the formation of homocoupling products or decomposition of starting materials.[2]
-
Color Changes: While not a definitive indicator, unexpected color changes in the reaction mixture could suggest the formation of inactive catalyst species.
Q3: I've increased the catalyst loading, but the yield hasn't improved. Why?
A3: Simply increasing the catalyst loading is often an ineffective and costly strategy to combat catalyst poisoning by pyrazoles. The strong coordination of the pyrazole to the palladium center means that the newly introduced catalyst can also be quickly sequestered. This approach fails to address the root cause of the deactivation. A more effective strategy involves modifying the catalytic system to be more resistant to poisoning.
Q4: Can the choice of palladium precursor influence the reaction's success?
A4: Absolutely. While common precursors like Pd(OAc)₂ and Pd₂(dba)₃ are widely used, they can be more susceptible to poisoning.[3] The use of pre-formed palladium precatalysts, particularly those featuring bulky, electron-rich phosphine ligands, can be advantageous.[4][5] These precatalysts are designed to generate the active Pd(0) species more efficiently and can be more resistant to deactivation by coordinating substrates like pyrazoles.[3][6][7]
Section 2: Understanding the Mechanism of Poisoning
The primary mechanism of catalyst poisoning by pyrazoles in palladium-catalyzed cross-coupling reactions is the strong coordination of the pyrazole's nitrogen atoms to the palladium center.[1] This interaction can lead to the formation of stable, catalytically inactive palladium-pyrazole complexes, effectively removing the catalyst from the desired reaction pathway. The pKa of the pyrazole can also play a role, with more basic pyrazoles potentially acting as stronger poisons.[8]
Caption: Mechanism of pyrazole-induced catalyst poisoning.
Section 3: Troubleshooting Guides and Protocols
When faced with a challenging pyrazole coupling reaction, a systematic approach to troubleshooting is crucial. The following guides provide actionable steps and experimental protocols to overcome catalyst poisoning.
Guide 1: Strategic Ligand Selection
The choice of ligand is paramount in mitigating catalyst poisoning. Bulky, electron-rich phosphine ligands are often the first line of defense. These ligands can sterically hinder the coordination of the pyrazole to the palladium center and electronically favor the desired catalytic steps.
Recommended Ligands:
-
Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are excellent starting points due to their steric bulk and electron-donating properties.[9][10]
-
DavePhos and tBuDavePhos: These ligands have also shown success in coupling reactions involving N-heterocycles.[11]
-
Pyrazole-based P,N-ligands: In some cases, ligands that incorporate a pyrazole moiety can be effective, potentially by modulating the electronic properties of the catalyst in a productive way.[12][13]
Experimental Protocol: Ligand Screening
-
Setup: Prepare a series of parallel reactions in sealed vials under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagents: To each vial, add the pyrazole substrate (1.0 equiv), coupling partner (1.2 equiv), base (e.g., Cs₂CO₃, 2.0 equiv), and solvent (e.g., dioxane or toluene).
-
Catalyst System: In separate vials, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the respective ligand (4-5 mol %).
-
Initiation: Add the catalyst/ligand solution to each reaction vial.
-
Reaction: Heat the reactions to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS at regular intervals.
-
Analysis: Compare the reaction progress and final yields to identify the optimal ligand.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 2 | 100 | 24 | <5 |
| XPhos | 2 | 80 | 12 | 85 |
| SPhos | 2 | 80 | 12 | 92 |
| RuPhos | 2 | 80 | 12 | 88 |
Table 1: Example of a ligand screening for a Suzuki-Miyaura coupling with a bromopyrazole.
Guide 2: The Use of Additives
Certain additives can help to mitigate catalyst poisoning by competing with the pyrazole for coordination to the palladium center or by facilitating the regeneration of the active catalyst.
Potential Additives:
-
Lewis Acids: Weak Lewis acids may interact with the pyrazole, reducing its ability to coordinate to the palladium.
-
Silver Salts: In some cases, silver salts can act as halide scavengers, which can be beneficial.
Experimental Protocol: Additive Screening
-
Baseline Reaction: Set up a control reaction using the best conditions identified from ligand screening, but without any additive.
-
Additive Addition: To parallel reaction vials, add a sub-stoichiometric amount of the chosen additive (e.g., 0.1-0.5 equiv).
-
Reaction and Analysis: Run the reactions under the same conditions as the baseline and compare the outcomes.
Guide 3: Optimization of Reaction Parameters
Fine-tuning the reaction conditions can have a significant impact on overcoming catalyst poisoning.
-
Base Selection: The choice of base is critical. While strong bases like KOtBu are common, weaker bases such as K₃PO₄ or Cs₂CO₃ may be more suitable for sensitive substrates and can influence the catalyst's stability.[2]
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of the catalytic species. A screen of aprotic solvents like toluene, dioxane, and THF is recommended.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. It is often beneficial to run the reaction at the lowest effective temperature.
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. media.abcr.com [media.abcr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Novel palladium precatalysts and their application in cross- coupling reactions and copper-catalyzed enantioselective ring formation [dspace.mit.edu]
- 8. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions in 1H-Pyrazole Functionalization
Welcome to the technical support center for 1H-pyrazole functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole chemistry. The inherent electronic and tautomeric nature of the pyrazole ring presents unique challenges in achieving regioselectivity and minimizing side reactions. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to empower you to optimize your synthetic strategies.
I. N-Alkylation: Taming Regioselectivity
The N-alkylation of unsymmetrically substituted pyrazoles is a foundational transformation, yet it frequently yields a mixture of N1 and N2 regioisomers, complicating purification and reducing yields.[1][2] The outcome of this reaction is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[1][3]
Frequently Asked Questions (FAQs): N-Alkylation
Q1: My N-alkylation is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I favor the N1-alkylated product?
A1: This is a common challenge stemming from the similar electronic properties of the two nitrogen atoms in the pyrazole ring.[1][2] To enhance N1 selectivity, consider the following strategies:
-
Steric Hindrance: The most reliable method to favor N1 alkylation is to leverage steric bulk.
-
On the Pyrazole: A bulky substituent at the C3 or C5 position will sterically hinder the approach of the alkylating agent to the adjacent N2 nitrogen, thus favoring attack at the less hindered N1 position.[4]
-
On the Alkylating Agent: Using a sterically demanding alkylating agent can also improve N1 selectivity. For instance, α-halomethylsilanes have been shown to provide excellent N1/N2 ratios (92:8 to >99:1).[5]
-
-
Reaction Conditions:
-
Base and Solvent: The choice of base and solvent can influence the position of the cation associated with the pyrazolate anion, thereby directing alkylation. While general trends can be hard to predict, an empirical screen of conditions is often necessary.[1]
-
Catalyst-Free Michael Addition: For certain substrates, a catalyst-free Michael reaction can achieve exceptional N1 regioselectivity (>99.9:1).[6][7]
-
Q2: I need to synthesize the N2-alkylated pyrazole, but the reaction predominantly yields the N1 isomer. How can I reverse the selectivity?
A2: Achieving N2 selectivity can be more challenging but is attainable through specific substrate design and reaction engineering.
-
Hydrogen Bonding: The nature of the alkylating agent can be exploited. For example, when using N-methyl chloroacetamide, hydrogen bonding between the amide NH and the pyrazole N1 can stabilize the transition state for N2 alkylation, leading to a reversal of selectivity.[8]
-
Protecting Group Strategy: A "protecting group switch" strategy can be employed. The (2-trimethylsilyl)ethoxymethyl (SEM) group can be used to first protect the pyrazole NH, enabling functionalization at a carbon position. Subsequent transposition of the SEM group can then facilitate N-alkylation at the desired nitrogen.[9]
Troubleshooting Guide: N-Alkylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (N1/N2 Mixture) | Similar electronic properties of N1 and N2. Lack of significant steric differentiation between the two nitrogen environments. | Increase steric bulk on the pyrazole (C3/C5) or the alkylating agent.[4][5] Screen different bases and solvents.[1] Consider a Michael addition approach if applicable.[6] |
| Low Yield / No Reaction | Steric hindrance preventing alkylation at either nitrogen. Poor nucleophilicity of the pyrazole. Inactive alkylating agent. | Use a less sterically hindered alkylating agent if possible. Employ a stronger base to fully deprotonate the pyrazole. Check the quality of the alkylating agent. |
| Over-alkylation (Dialkylpyrazolium Salt Formation) | Use of excess alkylating agent. The N-alkylated product is sufficiently nucleophilic to react further. | Use stoichiometric amounts of the alkylating agent.[10] Monitor the reaction closely by TLC or LC-MS and stop it upon consumption of the starting material. |
Experimental Protocol: Highly N1-Selective Methylation Using a Masked Methylating Reagent
This protocol is adapted from a method utilizing a sterically bulky α-halomethylsilane to achieve high N1 selectivity.[5]
-
Alkylation: To a solution of the 1H-pyrazole (1.0 equiv) in a suitable aprotic solvent (e.g., THF, DMF), add a base (e.g., NaH, K2CO3, 1.2 equiv). Stir the mixture at room temperature for 30 minutes.
-
Add the α-halomethylsilane (e.g., (chloromethyl)trimethylsilane, 1.1 equiv) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Protodesilylation: Combine the crude N-silylmethyl pyrazole in a solvent mixture (e.g., THF/water).
-
Add a fluoride source (e.g., TBAF, CsF, 1.5 equiv) and stir at room temperature until the desilylation is complete (monitor by TLC or LC-MS).
-
Work up the reaction by partitioning between water and an organic solvent. Purify the N1-methyl pyrazole by column chromatography.
II. C-Functionalization: Controlling Site of Attack
Directing functionalization to the carbon atoms of the pyrazole ring requires overcoming the inherent reactivity of the nitrogen atoms and differentiating between the C3, C4, and C5 positions.
A. Electrophilic Substitution (e.g., Halogenation)
The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[4] However, competing N-substitution can occur, and reaction conditions can dramatically influence the outcome.
Frequently Asked Questions (FAQs): Electrophilic Substitution
Q1: My bromination reaction is giving a mixture of the desired 4-bromopyrazole and N-substituted side products. How can I improve C4 selectivity?
A1: Competition between C- and N-substitution is a classic issue with N-unsubstituted pyrazoles.[4] Here’s how to favor C4-substitution:
-
Protect the N1 Position: The most direct approach is to install a removable protecting group on the N1 nitrogen. Phenylsulfonyl (PhSO2) or tert-butoxycarbonyl (Boc) are effective options.[11][12] This physically blocks N-substitution and allows for exclusive reaction on the carbon framework.
-
Use of N-Halosuccinimides (NXS): Reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) often provide excellent yields of 4-halopyrazoles under mild conditions, sometimes without the need for a catalyst.[13]
-
Solvent-Free Conditions: One-pot synthesis from 1,3-dicarbonyls and hydrazines in the presence of N-bromosaccharin and a solid acid catalyst can directly yield 4-bromopyrazoles, avoiding the isolation of the parent pyrazole.[14]
Q2: I am attempting a nitration/sulfonation and observing ring deactivation or no reaction. What is happening?
A2: In strongly acidic conditions, required for many nitration and sulfonation reactions, the pyridine-like N2 nitrogen becomes protonated.[4] This forms a pyrazolium cation, which deactivates the ring towards electrophilic attack, particularly at the C4 position.[4] To overcome this:
-
Milder Conditions: Explore milder nitrating/sulfonating agents that do not require strongly acidic media.
-
N-Protection: An N-protected pyrazole will not form the deactivating pyrazolium cation, allowing for more controlled electrophilic substitution.
Troubleshooting Guide: Halogenation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Mixture of C4-halo and N-substituted products | Competing nucleophilicity of the N1-H.[4] | Protect the N1 position with a suitable group (e.g., Boc, PhSO2).[11][12][15] |
| Low yield of 4-halopyrazole | Ring deactivation by protonation in acidic media. Insufficiently reactive halogenating agent. | Use milder, neutral halogenating agents like NBS or NCS.[13] If using elemental bromine, consider a Lewis acid co-catalyst under aerobic conditions.[16] |
| Formation of poly-halogenated species | Overly harsh reaction conditions or excess halogenating agent. | Use stoichiometric amounts of the halogenating agent.[14] Perform the reaction at lower temperatures and monitor carefully. |
| Side reactions on sensitive functional groups | The reaction conditions are not compatible with other moieties on the molecule. | Screen different halogenating agents and solvent systems. For substrates sensitive to bromine at lower temperatures, performing the reaction at elevated temperatures (e.g., >80 °C) can favor oxidation over substitution side reactions.[17] |
B. Metal-Catalyzed Cross-Coupling and C-H Functionalization
Transition-metal catalysis has revolutionized pyrazole functionalization, enabling the formation of C-C and C-heteroatom bonds.[18][19] However, these reactions come with their own set of challenges, including regioselectivity and catalyst deactivation.
Frequently Asked Questions (FAQs): Cross-Coupling & C-H Functionalization
Q1: In my Suzuki coupling of a di-halogenated pyrazole, I am getting a mixture of products from reaction at both sites. How can I achieve site-selectivity?
A1: Achieving site-selectivity in cross-coupling reactions on poly-halogenated pyrazoles is dependent on the differential reactivity of the C-X bonds, which can be modulated by the choice of ligand. For example, in the Suzuki coupling of 4-bromopyrazol-5-yl triflates, the selection of different phosphine ligands can switch the arylation to occur predominantly at either the C4 or C5 position.[20] A careful screening of ligands is crucial. Bulky, electron-rich ligands often favor oxidative addition at more sterically hindered or electron-rich positions.[21]
Q2: I am attempting a direct C-H arylation on an N-substituted pyrazole, but the reaction is sluggish and gives low yields. What can I do to improve it?
A2: Direct C-H functionalization often requires careful optimization of the catalytic system.[18][22]
-
Catalyst System Screening: The combination of the palladium source (e.g., Pd(OAc)2), ligand (e.g., cataCXium A, XPhos), base (e.g., K2CO3, Cs2CO3), and solvent (e.g., dioxane, DMA) is critical.[22] A systematic screen of these components is often necessary to find the optimal conditions for your specific substrate.[22]
-
Directing Groups: The N-substituent itself can act as a directing group. The Lewis basic N2 site can direct C-H activation to the C3 or C5 positions.[23] If your N-substituent is not effectively directing the reaction, you may need to consider a different N-protecting/directing group.
-
Substrate Reactivity: Free N-H pyrazoles are often poor substrates for C-H arylation.[9] Ensuring the pyrazole is N-substituted is a critical first step.[9]
Logical Flow for Troubleshooting Pyrazole Functionalization
Caption: Decision workflow for troubleshooting pyrazole functionalization.
References
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. Retrieved from [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2023). PMC - NIH. Retrieved from [Link]
-
Regioselective and Guided C–H Activation of 4-Nitropyrazoles. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (n.d.). PMC - NIH. Retrieved from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. (n.d.). NIH. Retrieved from [Link]
-
Regioselectivity of pyrazole bromination. (2022). Reddit. Retrieved from [Link]
-
Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. (2021). White Rose Research Online. Retrieved from [Link]
-
Transition-metal-catalyzed C-H functionalization of pyrazoles. (2020). PubMed. Retrieved from [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Retrieved from [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. Retrieved from [Link]
-
Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. (n.d.). Retrieved from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrazole. (n.d.). Retrieved from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
(PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2021). ResearchGate. Retrieved from [Link]
-
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds?. (2012). ResearchGate. Retrieved from [Link]
-
Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
The Bromination of Pyrazabole. (n.d.). DTIC. Retrieved from [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. Retrieved from [Link]
-
Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. (2019). MDPI. Retrieved from [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). Retrieved from [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Unit 4 Pyrazole | PDF. (n.d.). Slideshare. Retrieved from [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (n.d.). PMC. Retrieved from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Sci-Hub. Retrieved from [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). arkat usa. Retrieved from [Link]
- WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine. (n.d.). Google Patents.
-
Pyrazole structure highlighting the nucleophilic and electrophilic.... (n.d.). ResearchGate. Retrieved from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. Retrieved from [Link]
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Retrieved from [Link]
-
(PDF) Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2012). ResearchGate. Retrieved from [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (n.d.). ResearchGate. Retrieved from [Link]
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- 23. researchgate.net [researchgate.net]
Validation & Comparative
HPLC purity analysis methods for azetidine-pyrazole building blocks
Executive Summary
The azetidine-pyrazole scaffold represents a critical building block in modern drug discovery, particularly for JAK and kinase inhibitors.[1] However, its chemical duality—comprising a highly basic, polar azetidine ring (
This guide objectively compares three distinct separation strategies: High-pH Reversed-Phase (C18) , Pi-Selective Phases (Biphenyl/PFP) , and Supercritical Fluid Chromatography (SFC) .[1] Based on experimental evidence, we identify Biphenyl phases as the superior choice for isomeric resolution, while High-pH C18 remains the robust standard for general purity profiling.[1]
Part 1: The Chemical Challenge
To select the right method, one must understand the analyte's behavior at the molecular level.
-
The Azetidine Problem (Basicity): The secondary amine in the azetidine ring is a strong base.[1] At neutral or low pH, it is fully protonated (
).[1] On traditional silica-based columns, this cation interacts with residual silanols, causing severe peak tailing (Tailing Factor > 2.0).[1] -
The Pyrazole Problem (Regioisomerism): During synthesis, alkylation of the pyrazole nitrogen often produces a mixture of
and isomers.[1] These regioisomers have identical masses and nearly identical hydrophobicities ( ), making them co-elute on standard C18 columns.[1]
Part 2: Comparative Analysis of Methods
Method A: High-pH Reversed-Phase (The Baseline)
Utilization of hybrid silica columns at pH 9.5–10.5.
-
Mechanism: By operating above the azetidine
, the amine remains neutral (uncharged).[1] This eliminates silanol interactions and dramatically improves peak shape.[1] -
Column Chemistry: Ethylene-Bridged Hybrid (BEH) C18 or Gemini-NX C18.[1]
-
Verdict: Excellent for general purity and peak shape, but often fails to separate closely related pyrazole regioisomers.[1]
Method B: Pi-Selective Phases (The Problem Solver)
Utilization of Biphenyl or Pentafluorophenyl (PFP) ligands in acidic methanol.
-
Mechanism: These phases offer orthogonal selectivity.[1]
-
Verdict: Superior for isomer resolution. The use of Methanol (protic solvent) over Acetonitrile enhances the
interaction.
Method C: Achiral SFC (The High-Throughput Alternative)
Utilization of supercritical
-
Mechanism: Uses low-viscosity
and polar modifiers (MeOH/Isopropanol).[1] The separation is driven by hydrogen bonding and dipole interactions.[1][2] -
Verdict: Unmatched speed (3-4x faster than HPLC).[1][3] Often resolves isomers that co-elute in all liquid phases.[1] Requires specialized equipment.[1]
Performance Data Summary
| Feature | High-pH C18 | Biphenyl / PFP | SFC (2-EP/Diol) |
| Peak Shape (Tf) | Excellent (1.0 - 1.2) | Good (1.1 - 1.3)* | Excellent (1.0 - 1.[1]1) |
| Isomer Resolution ( | Poor (< 1.5) | Superior (> 2.5) | Superior (> 3.0) |
| Run Time | Standard (10-15 min) | Standard (10-15 min) | Fast (2-5 min) |
| Mobile Phase | 10mM | 0.1% Formic Acid / MeOH | |
| Suitability | General Purity | Regioisomer Analysis | High-Throughput Screening |
*Note: Good peak shape on Biphenyl requires acidic mobile phases or steric protection to mask silanols.[1]
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for method selection based on specific impurity profiles.
Figure 1: Method Development Decision Tree. Blue nodes represent decision points; Green nodes represent primary solutions.
Part 4: Detailed Experimental Protocol
Recommended Method: Biphenyl Phase for Regioisomer Separation This protocol is designed to maximize the separation of N-alkylation isomers while maintaining acceptable peak shape for the basic azetidine moiety.
Reagents & Equipment
-
Column: Kinetex Biphenyl or Raptor Biphenyl (2.7 µm Core-Shell, 100 x 3.0 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (v/v).[1]
-
Mobile Phase B: Methanol + 0.1% Formic Acid (v/v).[1]
-
System: UHPLC or HPLC capable of 400 bar backpressure.
-
Detection: UV at 254 nm (Pyrazole
transition) and 220 nm.[1]
Gradient Program
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Interaction Mode |
| 0.00 | 5 | 0.6 | Initial Equilibration |
| 1.00 | 5 | 0.6 | Sample Loading |
| 8.00 | 95 | 0.6 | Elution (Pi-Pi Selective) |
| 10.00 | 95 | 0.6 | Wash |
| 10.10 | 5 | 0.6 | Re-equilibration |
| 13.00 | 5 | 0.6 | Ready for Next Inj.[1] |
Critical Parameters (Self-Validation)
To ensure the method is performing correctly, verify the following "System Suitability" criteria before running samples:
-
Selectivity Check: Inject a mix of the desired product and its regioisomer (if available).[1] Resolution (
) must be .[1] -
Solvent Mismatch: Dissolve samples in 50:50 Water:Methanol. Using 100% DMSO or pure Methanol as a diluent will cause peak distortion for early eluting polar azetidines.[1]
-
Tailing Factor: If
, add 5mM Ammonium Formate to Mobile Phase A to buffer the ionic interaction.[1]
Part 5: Mechanism of Action
Why does Biphenyl succeed where C18 fails?
Figure 2: Mechanistic comparison.[1] Biphenyl ligands engage in specific electronic interactions with the pyrazole ring, enabling discrimination between isomers based on electron density distribution.
References
-
PharmaGuru. (2025).[1] HPLC Method Development For Basic Molecules: A Case Study. [Link]
-
Mac-Mod Analytical. (2018).[1] Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. [Link]
-
Chromatography Today. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]
-
American Pharmaceutical Review. (2012). Column Selection for Achiral Purification Using SFC-MS. [Link]
Sources
Comparing azetidine vs. pyrrolidine linkers in drug design
The Azetidine Switch: Strategic Linker Modulation in Drug Design
Executive Summary
In the optimization of small molecule drug candidates, the "Azetidine Switch"—replacing a pyrrolidine or piperidine ring with a 4-membered azetidine—has emerged as a high-impact strategy to modulate physicochemical properties. While often deployed to lower lipophilicity (LogP) and improve metabolic stability by blocking
This guide objectively compares azetidine and pyrrolidine linkers, providing experimental workflows to validate their inclusion in your lead optimization campaigns.
Physicochemical & Structural Comparison
The transition from a 5-membered pyrrolidine to a 4-membered azetidine is not merely a reduction in size; it drastically alters the electronic and geometric landscape of the molecule.
Comparative Metrics Table
| Feature | Pyrrolidine (5-membered) | Azetidine (4-membered) | Drug Design Impact |
| Ring Strain | ~5.4 kcal/mol | ~25.4 kcal/mol | Azetidine is more reactive; harder to synthesize but rigidifies structure. |
| Lipophilicity (LogP) | Baseline (e.g., ~0.[1][2]46) | Lower (e.g., ~ -0.1 to 0.2) | Azetidine improves aqueous solubility and lowers LogD. |
| Basicity (pKa) | ~11.27 (Sec.[1] Amine) | ~11.29 (Sec. Amine)* | Nominally similar, but azetidine basicity is highly sensitive to N-substitution due to s-character changes. |
| Conformation | Envelope (Pseudorotation) | Puckered "Butterfly" | Azetidine offers distinct exit vectors; reduces entropic penalty upon binding. |
| Ligand Efficiency | Standard | High | Lower MW with retained potency increases LE. |
Geometric Vector Analysis
-
Pyrrolidine: Exists in a dynamic equilibrium of envelope conformations (pseudorotation). Substituents at the 3-position can adopt multiple orientations, potentially leading to an "entropic penalty" upon protein binding as the flexible ring must freeze into a bioactive conformation.
-
Azetidine: The high ring strain forces a "puckered" geometry. This rigidity defines precise exit vectors (approx.
distance between 1,3-substituents). In the case of Cobimetinib , the azetidine ring positions the inhibitor deep within the MEK1 binding pocket with a geometry that a larger ring could not accommodate without steric clash.
Metabolic Stability: The Double-Edged Sword
The most critical divergence between these two linkers lies in their metabolic fate.
The Advantage: Blocking CYP450 Oxidation
Pyrrolidines are notorious substrates for Cytochrome P450 (CYP) enzymes. The mechanism typically involves hydrogen abstraction at the
-
Azetidine Resistance: The high strain and geometric constraints of the azetidine ring make the formation of the radical/cation intermediate at the
-position energetically unfavorable. Consequently, switching to azetidine often "silences" this metabolic hotspot, significantly extending intrinsic clearance ( ) half-life.
The Risk: Glutathione (GSH) Trapping
While resistant to oxidation, the strained azetidine ring is susceptible to nucleophilic attack. In specific contexts (e.g., spiro-azetidines or electron-deficient N-acyl azetidines), the ring can undergo
-
Toxicity Implication: This forms a reactive alkylating species, potentially leading to idiosyncratic toxicity. This was notably observed with AZD1979 , where GST-mediated ring opening occurred without prior P450 bioactivation.[3]
Visualizing the Metabolic Divergence
Figure 1: Divergent metabolic pathways. Pyrrolidine fails via oxidative clearance, while Azetidine risks reactive ring opening.
Experimental Protocols
To validate the "Azetidine Switch," you must assess both synthetic feasibility and safety.
Protocol A: Reactive Metabolite Screening (GSH Trapping)
Objective: Determine if your azetidine scaffold is susceptible to GST-mediated ring opening.
-
Incubation System: Prepare human liver microsomes (HLM) and cytosolic fractions (to capture GST activity).
-
Test Compound: 10
M azetidine analog. -
Cofactors:
-
Set A (Oxidative): NADPH (1 mM) + GSH (5 mM).
-
Set B (Direct Conjugation): GSH (5 mM) only (No NADPH). This controls for non-CYP mediated ring opening.
-
-
Timepoints: 0, 15, 30, 60 min at 37°C.
-
Analysis: Quench with cold acetonitrile. Analyze supernatant via LC-MS/MS (High Res).
-
Data Interpretation:
-
Search for [M + 307.08] mass shift (GSH addition).
-
Critical Check: If GSH adducts appear in Set B (No NADPH), your azetidine ring is chemically unstable/reactive toward nucleophiles. Discard or redesign.
-
Protocol B: Synthesis of N-Functionalized Azetidines
Challenge: The ring strain makes azetidines prone to polymerization under harsh acidic or Lewis acid conditions.
Standard Coupling Workflow (Amide Bond Formation):
-
Reagents: Use mild coupling agents. HATU is preferred over EDCI/HOBt to minimize reaction time and thermal exposure.
-
Base: DIPEA (3.0 eq) in DMF or DCM.
-
Temperature: Maintain at 0°C to Room Temperature . Do not heat azetidine free bases significantly, as they can dimerize or polymerize.
-
Deprotection: If removing N-Boc from an azetidine:
-
Use 4M HCl in Dioxane at 0°C.
-
Avoid neat TFA if possible, or quench immediately. The resulting salt is stable, but the free base is volatile and reactive.
-
Decision Framework
When should you deploy the Azetidine Switch?
Figure 2: Decision tree for implementing the Azetidine Switch in lead optimization.
References
-
Mughal, H. & Szostak, M. (2021).[4] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[4][5] Organic & Biomolecular Chemistry, 19, 3274-3286.[4]
-
Pike, A. et al. (2019).[6] Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation.[3] Drug Metabolism and Disposition, 47, 1286-1294.
-
Hulin, B. et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773.
-
Rice, K.D. et al. (2012). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. ACS Medicinal Chemistry Letters, 3(5), 411–415.
- Wager, T.T. et al. (2016). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, In Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 7(6), 767-775.
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- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Azetidine Synthesis: A Comparative Analysis of High-Yield Pathways
For researchers, medicinal chemists, and drug development professionals, the azetidine ring is a privileged scaffold. Its unique conformational properties and ability to impart desirable pharmacokinetic characteristics, such as improved metabolic stability and reduced lipophilicity, have made it a cornerstone of modern medicinal chemistry. However, the synthesis of this strained four-membered ring system is not without its challenges. This guide provides an in-depth, comparative analysis of the most effective and high-yielding synthetic pathways to azetidines, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.
Intramolecular Cyclization of γ-Haloamines and Related Precursors
The intramolecular cyclization of precursors bearing a nucleophilic amine and a suitable leaving group at the γ-position is a classical and often highly efficient approach to the azetidine core. This method's reliability and generally good yields make it a foundational strategy in azetidine synthesis.
From γ-Haloamines
The direct cyclization of γ-haloamines is a common and straightforward method. The reaction proceeds via an intramolecular SN2 reaction, where the amine attacks the carbon bearing the halogen, displacing it to form the four-membered ring. The choice of base and solvent is critical to favor the desired 4-exo-tet cyclization over potential side reactions like elimination.
Causality Behind Experimental Choices: The use of a non-nucleophilic base is crucial to prevent competition with the intramolecular cyclization. The choice of solvent can also influence the reaction rate and selectivity, with polar aprotic solvents generally favoring SN2 reactions.
From 1,3-Amino Alcohols
A highly efficient, one-pot variation of this strategy involves the in-situ activation of 1,3-amino alcohols. This approach avoids the isolation of potentially unstable haloamine intermediates and often delivers high yields of the desired azetidines. A particularly effective method involves the use of bis-triflates generated in situ from 2-substituted-1,3-propanediols.[1]
Causality Behind Experimental Choices: Triflate is an excellent leaving group, which significantly accelerates the rate of intramolecular nucleophilic substitution. The one-pot nature of this procedure enhances its practicality and overall efficiency by minimizing handling and purification steps.
Lanthanide-Catalyzed Intramolecular Aminolysis of Epoxides
A modern and powerful approach to azetidine synthesis involves the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. Lanthanide triflates, particularly lanthanum(III) triflate (La(OTf)3), have emerged as exceptionally effective catalysts for this transformation, affording high yields and excellent regioselectivity for the 4-exo-tet cyclization.[2][3] This method is notable for its tolerance of a wide range of functional groups.[2][3][4]
Causality Behind Experimental Choices: Lanthanide triflates are oxophilic Lewis acids that effectively activate the epoxide for nucleophilic attack by the amine. Their tolerance to the basicity of the amine nucleophile is a key advantage over many other Lewis acids. The use of a high-boiling solvent like 1,2-dichloroethane (DCE) allows the reaction to be conducted at elevated temperatures, which can be necessary for efficient cyclization.[2][3]
Lanthanide-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine.
Photochemical Pathways: Aza Paternò-Büchi and Norrish-Yang Cyclizations
Photochemistry offers unique and powerful avenues for the construction of strained ring systems like azetidines. These methods often proceed under mild conditions and can provide access to complex molecular architectures that are difficult to obtain through traditional thermal reactions.
Visible-Light-Mediated Aza Paternò-Büchi Reaction
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and atom-economical route to azetidines.[5] While traditional UV-mediated approaches have limitations, recent advances in visible-light photoredox catalysis have revitalized this transformation, offering milder conditions and improved yields.[6][7][8] Intramolecular variants of this reaction have proven to be particularly effective for the synthesis of bicyclic azetidines.[6]
Causality Behind Experimental Choices: The use of a photosensitizer, such as an iridium complex, allows the reaction to be initiated with visible light, which is less damaging to sensitive functional groups than UV radiation. The triplet energy transfer from the excited photosensitizer to the alkene or imine substrate is a key step in the catalytic cycle, enabling the [2+2] cycloaddition.
Visible-light-mediated Aza Paternò-Büchi reaction.
Norrish-Yang Cyclization
The Norrish-Yang cyclization is a photochemical intramolecular reaction of a ketone or aldehyde that proceeds via a 1,5-hydrogen abstraction to form a 1,4-biradical, which then cyclizes to a cyclobutanol. When applied to α-aminoacetophenones, this reaction provides a route to 3-hydroxyazetidines.[9]
Causality Behind Experimental Choices: The choice of protecting group on the nitrogen atom is critical for an efficient Norrish-Yang cyclization, as it influences the conformation of the 1,4-biradical intermediate.[9] The reaction is typically carried out in a solvent that can facilitate hydrogen atom transfer.
Aza-Michael Addition for Functionalized Azetidines
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a versatile method for the synthesis of functionalized azetidines. This approach is particularly useful for introducing substituents at the 3-position of the azetidine ring.[8]
Causality Behind Experimental Choices: The choice of base is important to deprotonate the amine nucleophile and facilitate the conjugate addition. The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and selectivity of the addition.
Benchmark Yield Comparison
The following table provides a comparative summary of the reported yields for the discussed azetidine synthesis pathways. It is important to note that yields are highly substrate-dependent and the provided ranges are for illustrative purposes.
| Synthesis Pathway | Substrate Class | Yield Range (%) | Notes |
| Intramolecular Cyclization | γ-Haloamines | Generally Good to High | A classical and reliable method. |
| 1,3-Amino Alcohols (one-pot) | High | Highly efficient, avoids isolation of intermediates.[1] | |
| La(OTf)₃-Catalyzed Aminolysis | cis-3,4-Epoxy Amines | 39 - High | Excellent functional group tolerance.[2][3][4] |
| Aza Paternò-Büchi Reaction | Imines and Alkenes (UV) | 26 - 78 | Can have limitations and side reactions. |
| Oximes and Alkenes (Visible Light) | 6 - 96 | Milder conditions, broad scope.[6][7][8] | |
| Norrish-Yang Cyclization | α-Aminoacetophenones | Good to High | Provides 3-hydroxyazetidines.[9] |
| Aza-Michael Addition | Amines and α,β-Unsaturated Esters | 55 - 83 | Excellent for 3-functionalized azetidines.[8] |
Experimental Protocols
General Protocol for La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines[2][3]
-
To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE) (0.2 M) at room temperature, add La(OTf)₃ (5 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired azetidine.
General Protocol for Visible-Light-Mediated Intramolecular Aza Paternò-Büchi Reaction
-
In a reaction vessel, dissolve the oxime-tethered alkene substrate (1.0 equiv) and the iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%) in an anhydrous, degassed solvent (e.g., acetonitrile or 1,4-dioxane) to a concentration of 0.01-0.1 M.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the bicyclic azetidine.
General Protocol for One-Pot Synthesis of 1,3-Disubstituted Azetidines from 1,3-Amino Alcohols[1]
-
To a solution of the 2-substituted-1,3-propanediol (1.0 equiv) and a hindered non-nucleophilic base (e.g., 2,6-lutidine or di-tert-butylpyridine, 2.2 equiv) in an anhydrous solvent (e.g., dichloromethane) at -78 °C, add trifluoromethanesulfonic anhydride (2.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the primary amine (1.1 equiv) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The synthesis of azetidines has been significantly advanced through the development of a diverse array of synthetic methodologies. The classical intramolecular cyclization of γ-haloamines and their precursors remains a robust and high-yielding strategy. For more functionalized and complex azetidines, modern methods such as the lanthanide-catalyzed aminolysis of epoxides and visible-light-mediated photochemical reactions offer excellent yields and broad substrate scope under mild conditions. The choice of the optimal synthetic pathway will ultimately depend on the specific target molecule, available starting materials, and desired substitution pattern. This guide provides a solid foundation for navigating these choices and successfully incorporating the valuable azetidine motif into your synthetic endeavors.
References
-
Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]
-
Hillier, M. C., & Chen, C. Y. (2006). A one-pot preparation of 1,3-disubstituted azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]
-
Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553–7561. [Link]
-
Becker, M. R., & Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Chemistry, 11(11), 972–979. [Link]
-
Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12(10), 898–905. [Link]
-
Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]
-
Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of Azetidines by Aza Paternò–Büchi Reactions. Chemical Science, 11(29), 7553-7561. [Link]
-
Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Nagy, V., & Bakó, P. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]
-
He, G., et al. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium-Catalyzed Intramolecular Amination of C(sp3)−H and C(sp2)−H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 3-6. [Link]
-
Cromwell, N. H., & Phillips, B. (1979). The azetidines. Recent synthetic developments. Chemical Reviews, 79(4), 331-358. [Link]
-
Kaur, N. (2023). Azetidine Synthesis. De Gruyter. [Link]
-
Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical science, 11(29), 7553. [Link]
-
He, G., et al. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 3-6. [Link]
-
Jäger, S., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-156. [Link]
-
He, G., et al. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions. Journal of the American Chemical Society, 134(1), 3-6. [Link]
-
He, G., Lu, G., Guo, Z., Liu, P., & Chen, G. (2016). Benzazetidine synthesis via palladium-catalysed intramolecular C−H amination. Nature communications, 7(1), 1-8. [Link]
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He, G., Lu, G., Guo, Z., Liu, P., & Chen, G. (2016). Benzazetidine synthesis via palladium-catalysed intramolecular C–H amination. Nature Communications, 7(1), 12693. [Link]
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He, G., et al. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium-Catalyzed Intramolecular Amination of C(sp3)−H and C(sp2)−H Bonds at γ and δ Positions. Journal of the American Chemical Society. [Link]
-
Al-Amin, M., & Cha, J. K. (2015). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. Synlett, 26(11), 1469-1478. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Azetidin-3-yl)-1H-pyrazole
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of 5-(Azetidin-3-yl)-1H-pyrazole, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the foundational step in its safe handling and disposal. Based on the toxicological and chemical properties of related pyrazole and azetidine compounds, a thorough risk assessment should be conducted before any handling or disposal procedures are initiated.
Potential Hazards Include:
-
Toxicity: Pyrazole and its derivatives can be harmful if swallowed, toxic in contact with skin, and may cause damage to organs through prolonged or repeated exposure[1][2].
-
Irritation: Similar compounds are known to cause skin irritation and serious eye irritation or damage[1][2][3].
-
Environmental Hazards: Some pyrazole derivatives are harmful to aquatic life with long-lasting effects[1][5]. Therefore, discharge into the environment must be strictly avoided[4][6].
It is imperative to consult your institution's Chemical Hygiene Plan (CHP) and to have access to the SDS for any related chemicals used in your processes[7][8].
Regulatory Framework for Hazardous Waste Disposal
The disposal of chemical waste is highly regulated to protect human health and the environment. In the United States, the primary regulations are established by the EPA under the Resource Conservation and Recovery Act (RCRA) and by OSHA.
-
EPA's "Cradle-to-Grave" System: This system mandates that hazardous waste generators are responsible for the waste from its point of generation to its ultimate disposal[9][10]. This includes proper identification, management, and documentation of all hazardous waste streams[10].
-
OSHA's Laboratory Standard: The Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) requires laboratories to have a written Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals[8][11]. All laboratory personnel must be trained on these procedures[12].
Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to the safe disposal of this compound.
Step 1: Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are critical to prevent dangerous reactions and to ensure compliant disposal.
-
Hazardous Waste Determination: Based on the known hazards of pyrazole and azetidine compounds, this compound should be treated as hazardous waste[13].
-
Segregation:
-
Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or strong acids[14].
-
Solid waste should be collected separately from liquid waste.
-
Step 2: Recommended Disposal Method
For organic compounds like this compound, controlled incineration is the preferred method of disposal.
-
Licensed Disposal Vendor: Engage a licensed hazardous waste disposal company for the transportation and disposal of the chemical waste[13][15]. These vendors are equipped to handle and incinerate chemical waste in a manner that is compliant with federal and state regulations.
-
Incineration: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[6]. Dissolving or mixing the material with a combustible solvent before incineration in a chemical incinerator equipped with an afterburner and scrubber is also a recommended practice for pyrazole compounds[5].
Step 3: Handling of Contaminated Materials and Containers
Any materials that come into contact with this compound must be decontaminated or disposed of as hazardous waste.
-
Personal Protective Equipment (PPE): Any contaminated PPE (gloves, lab coats, etc.) should be disposed of as hazardous waste.
-
Labware and Equipment: Glassware and other equipment should be decontaminated by rinsing with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning, or punctured to render them unusable before disposal in a sanitary landfill[6].
Personal Protective Equipment (PPE) and Safety Precautions
Strict adherence to safety protocols is paramount when handling this compound for disposal.
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[14][16].
-
Personal Protective Equipment:
-
Hygiene Practices: Avoid all personal contact, including inhalation[18]. Wash hands thoroughly after handling[19]. Do not eat, drink, or smoke in the laboratory[17].
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite[4]. Collect the absorbed material and place it in a suitable, closed container for disposal[14][16].
-
Cleanup: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's environmental health and safety (EHS) office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Summary of Disposal Procedures
| Parameter | Guideline | Rationale | Reference |
| Waste Classification | Hazardous Waste | Based on the known hazards of pyrazole and azetidine moieties (toxicity, irritation). | [1][2][3][13] |
| Primary Disposal Method | Controlled Incineration | Ensures complete destruction of the organic compound, minimizing environmental impact. | [5][6] |
| Waste Segregation | Collect in a dedicated, labeled container. Avoid mixing with incompatible materials. | Prevents hazardous chemical reactions and ensures proper handling by waste disposal personnel. | [5][14] |
| PPE Requirement | Chemical goggles, impermeable gloves, lab coat. | Protects personnel from potential chemical splashes, skin contact, and absorption. | [6][17] |
| Spill Cleanup | Absorb with inert material and collect for disposal. | Safely contains the spill and prevents the spread of contamination. | [4][14][16] |
| Container Disposal | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. | Ensures that residual chemical is removed from the container before its final disposal. | [6] |
References
-
Boc-L-Azetidine-2-carboxylic acid - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Azetidine - Safety Data Sheet. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
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1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid - Safety Data Sheet. (2022). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
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Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
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Hazardous Waste. (2026). U.S. Environmental Protection Agency. Retrieved from [Link]
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Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
-
Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). MERI. Retrieved from [Link]
- Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. (n.d.). MDPI.
- The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. (n.d.).
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. Retrieved from [Link]
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Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. Retrieved from [Link]
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
